2,4-Bis(ethoxymethoxy)phenol

Description

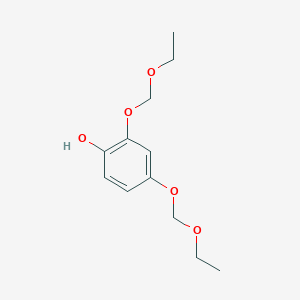

Structure

3D Structure

Properties

Molecular Formula |

C12H18O5 |

|---|---|

Molecular Weight |

242.27 g/mol |

IUPAC Name |

2,4-bis(ethoxymethoxy)phenol |

InChI |

InChI=1S/C12H18O5/c1-3-14-8-16-10-5-6-11(13)12(7-10)17-9-15-4-2/h5-7,13H,3-4,8-9H2,1-2H3 |

InChI Key |

OKAUZADXEUVRJU-UHFFFAOYSA-N |

Canonical SMILES |

CCOCOC1=CC(=C(C=C1)O)OCOCC |

Origin of Product |

United States |

Synthetic Methodologies for 2,4 Bis Ethoxymethoxy Phenol

Green Chemistry Approaches in 2,4-Bis(ethoxymethoxy)phenol Synthesis

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the chemical process. Traditional methods like the Williamson ether synthesis, while effective, can involve the use of hazardous reagents and solvents, and may generate significant waste. Green chemistry seeks to address these issues through several key strategies.

One of the primary goals of green chemistry is to minimize waste. This can be achieved by designing syntheses with high atom economy, where the maximum number of atoms from the reactants are incorporated into the final product. In the context of this compound synthesis, this would involve optimizing the reaction to achieve near-quantitative yields and avoiding the use of protecting groups that are later removed.

The use of safer solvents is another cornerstone of green chemistry. Traditional solvents like dimethylformamide (DMF) are effective but have associated health and environmental risks. Greener alternatives could include the use of more benign solvents like anisole (B1667542) or dimethyl carbonate, or even conducting the reaction under solvent-free conditions. researchgate.net Solvent-free Williamson synthesis has been shown to be efficient for the etherification of phenols, often proceeding rapidly at lower temperatures with high purity and excellent yields. researchgate.net

Energy efficiency is also a key consideration. Developing synthetic routes that can be performed at ambient temperature and pressure reduces the energy consumption of the process. The use of catalysts can play a crucial role here, enabling reactions to proceed under milder conditions. For ether synthesis, catalytic approaches are being explored to replace stoichiometric reagents, thereby reducing waste and improving efficiency.

Finally, the use of renewable feedstocks is a long-term goal of green chemistry. While the immediate precursors to this compound are typically derived from petrochemical sources, research into biomass-derived platform chemicals could eventually provide a more sustainable starting point for the synthesis of such phenolic compounds.

The following table summarizes some green chemistry approaches applicable to the synthesis of this compound.

| Green Chemistry Principle | Application in Synthesis | Potential Benefits |

|---|---|---|

| Waste Prevention | High-yield reaction optimization | Reduced by-product formation and disposal costs. |

| Safer Solvents | Use of benign solvents or solvent-free conditions | Reduced environmental impact and improved worker safety. researchgate.net |

| Energy Efficiency | Catalyst development for milder reaction conditions | Lower energy consumption and reduced carbon footprint. |

| Use of Renewable Feedstocks | Exploration of bio-based starting materials | Reduced reliance on fossil fuels and enhanced sustainability. |

Chemical Reactivity and Transformation Studies of 2,4 Bis Ethoxymethoxy Phenol

Electrophilic Aromatic Substitution Reactions on the Phenolic Ring

The aromatic ring of 2,4-Bis(ethoxymethoxy)phenol is highly activated towards electrophilic aromatic substitution (EAS). This enhanced reactivity is a direct consequence of the potent electron-donating nature of both the hydroxyl (-OH) and the two ethoxymethoxy (-OCH₂OCH₂CH₃) groups. libretexts.orgyoutube.com

Regioselectivity and Reaction Mechanisms

The directing effects of the substituents on the benzene (B151609) ring determine the position of substitution for incoming electrophiles. The hydroxyl group is one of the most powerful activating, ortho-, para-directing groups in electrophilic aromatic substitution. libretexts.orglibretexts.org Similarly, alkoxy groups, such as ethoxymethoxy, are also strong activators that direct incoming electrophiles to the ortho and para positions. youtube.com

In this compound, the positions ortho and para to the hydroxyl group are C2, C4, and C6.

C2 and C4 positions: These are already occupied by the ethoxymethoxy groups.

C6 position: This position is para to the C2-ethoxymethoxy group and is sterically hindered by the adjacent C5 position and the C1-hydroxyl group.

The directing influence of the two ethoxymethoxy groups must also be considered:

The C2-ethoxymethoxy group directs to the C3 (ortho) and C6 (para) positions.

The C4-ethoxymethoxy group directs to the C3 and C5 (ortho) positions.

The reaction mechanism proceeds through the formation of a resonance-stabilized carbocation intermediate, known as an arenium ion. The electron-donating substituents stabilize the positive charge of this intermediate, particularly when the attack occurs at the ortho or para positions relative to them, thus lowering the activation energy for the substitution at these sites. libretexts.org

Considering the combined effects, the C5 position is ortho to the C4-ethoxymethoxy group and meta to the C2-ethoxymethoxy group, but most importantly, it is ortho to the powerfully activating hydroxyl group. The C3 position is ortho to both ethoxymethoxy groups. Given that the hydroxyl group is a stronger activator than the alkoxy groups, electrophilic attack is most favored at the positions it most strongly activates. With positions 2, 4, and 6 effectively blocked or hindered, the C5 and C3 positions become the most probable sites for substitution. The precise outcome would likely depend on the nature of the electrophile and reaction conditions, with a potential mixture of products.

Table 1: Influence of Substituents on Electrophilic Aromatic Substitution

| Substituent Group | Position on Ring | Activating/Deactivating Effect | Directing Effect |

|---|---|---|---|

| Hydroxyl (-OH) | C1 | Strongly Activating | Ortho, Para (C2, C4, C6) |

| Ethoxymethoxy (-OCH₂OCH₂CH₃) | C2 | Strongly Activating | Ortho, Para (C3, C6) |

| Ethoxymethoxy (-OCH₂OCH₂CH₃) | C4 | Strongly Activating | Ortho (C3, C5) |

Influence of Ethoxymethoxy Substituents on Aromatic Reactivity

The two ethoxymethoxy substituents significantly enhance the electron density of the phenolic ring through resonance. The oxygen atoms of the ether linkages donate lone-pair electron density into the aromatic π-system. This substantial increase in nucleophilicity makes the ring much more susceptible to attack by electrophiles compared to unsubstituted benzene. The activating influence of these groups is synergistic with the hydroxyl group, rendering this compound a highly reactive aromatic compound.

Reactions Involving the Ether Linkages

The ethoxymethoxy groups are classified as acetal-type ethers. A key characteristic of acetals is their stability in neutral or basic conditions but their rapid hydrolysis under acidic conditions. The cleavage of these ether linkages is a common and important transformation. masterorganicchemistry.com

This reaction is typically catalyzed by strong acids such as hydroiodic acid (HI) or hydrobromic acid (HBr). libretexts.orglibretexts.org The mechanism involves the protonation of the ether oxygen, converting it into a good leaving group. fiveable.mewikipedia.org For an ethoxymethyl ether, the oxygen atom further from the ring is typically protonated first. This is followed by nucleophilic attack from a halide ion or water, leading to the cleavage of the C-O bond. libretexts.org

In the case of this compound, the complete acid-catalyzed hydrolysis would occur in a stepwise manner to first remove one ethoxymethoxy group, followed by the second, ultimately yielding 1,2,4-Benzenetriol . This deprotection is a crucial reaction, as ethoxymethoxy groups are often employed as protecting groups for phenols in multi-step organic syntheses due to their ease of removal under mild acidic conditions. It is important to note that the aryl-oxygen bond is not cleaved under these conditions because sp²-hybridized carbons are resistant to Sₙ1 and Sₙ2 reactions. masterorganicchemistry.comlibretexts.org

Oxidation and Reduction Chemistry of this compound

The oxidation of phenols often leads to the formation of quinones. libretexts.org Due to the high electron density of its aromatic ring, this compound is expected to be readily oxidized. Studies on closely related compounds, such as polymethoxyphenols, show that oxidation can also lead to demethylation or dealkylation. The oxidation of 2,4-dimethoxyphenol, for instance, results in the formation of methoxy-1,4-benzoquinone. By analogy, the oxidation of this compound would likely proceed through the formation of a phenoxy radical, followed by cleavage of the ethoxymethoxy groups and subsequent oxidation to form a substituted benzoquinone. Oxidative coupling reactions to form biphenyl structures may also be possible under certain conditions. researchgate.netwikipedia.org

Regarding reduction, the aromatic ring of phenols and the ether linkages are generally resistant to cleavage by common reducing agents. The reduction of the benzene ring to a cyclohexene or cyclohexane derivative would require harsh conditions, such as high-pressure catalytic hydrogenation.

Acid-Base Properties and Protonation/Deprotonation Behavior

Phenols are weakly acidic compounds, significantly more acidic than alcohols, due to the resonance stabilization of the resulting phenoxide anion after deprotonation. libretexts.org The negative charge on the oxygen atom in the phenoxide ion can be delocalized into the aromatic π-system, spreading the charge and stabilizing the conjugate base.

The acidity of a substituted phenol (B47542) is highly dependent on the electronic properties of its substituents. Electron-withdrawing groups enhance acidity by further stabilizing the phenoxide ion, while electron-donating groups decrease acidity by destabilizing it. libretexts.org

The ethoxymethoxy groups in this compound are located at the ortho and para positions relative to the hydroxyl group. These groups are electron-donating through their resonance effect (+R), which is dominant over their electron-withdrawing inductive effect (-I). This resonance effect donates electron density into the ring, which destabilizes the phenoxide anion by increasing the electron density on and around the negatively charged oxygen atom. Consequently, this compound is expected to be a weaker acid than unsubstituted phenol.

Table 2: Comparison of Phenol Acidity (pKa values in water)

| Compound | pKa | Effect of Substituent |

|---|---|---|

| Phenol | 9.95 | Reference |

| p-Methoxyphenol | 10.20 | Electron-donating group decreases acidity |

| p-Nitrophenol | 7.15 | Electron-withdrawing group increases acidity |

| This compound | > 10.20 (Estimated) | Two electron-donating groups further decrease acidity |

Note: The pKa value for this compound is an estimate based on the electronic effects of the substituents. Actual experimental values may vary. researchgate.netscispace.comresearchgate.net

Thermal Stability and Decomposition Pathways of this compound

Aromatic ethers are generally characterized by good thermal stability. researchgate.netmsstate.edu The thermal decomposition of this compound would likely occur at elevated temperatures and proceed through complex reaction pathways. The decomposition process would involve the cleavage of the weakest bonds in the molecule.

Potential decomposition pathways include:

Homolytic cleavage of ether bonds: The C-O bonds in the ethoxymethoxy side chains could break to form various radical intermediates.

Decarboxylation and bond scission: High temperatures could lead to the fragmentation of the side chains, potentially releasing smaller molecules like formaldehyde, ethanol, and ethylene (B1197577). mdpi.com

Ring fragmentation: At very high temperatures, the aromatic ring itself could undergo fragmentation.

Derivatization Strategies and Synthesis of Analogues

Design Principles for 2,4-Bis(ethoxymethoxy)phenol Derivatives

The design of derivatives of this compound is centered on strategic structural modifications to tune its electronic, steric, and solubility characteristics. Key design principles include:

Functionalization of the Phenolic Hydroxyl Group: The hydroxyl group is a primary site for derivatization. Esterification or etherification can be employed to introduce new functional groups, thereby altering the compound's polarity and potential for hydrogen bonding.

Electrophilic Aromatic Substitution: The benzene (B151609) ring, activated by the hydroxyl and ether groups, is susceptible to electrophilic attack at the ortho and para positions relative to the hydroxyl group. This allows for the introduction of substituents such as halogens, nitro groups, or alkyl chains, which can significantly modify the molecule's electronic properties and reactivity.

Modification of the Ethoxymethoxy Side Chains: Although less common, the ether linkages could potentially be altered. Changing the ethyl group to a longer or more complex alkyl chain could influence solubility and steric bulk.

Introduction of Polymerizable Groups: For applications in materials science, a key design strategy involves incorporating polymerizable functionalities, such as vinyl or allyl groups, onto the aromatic ring.

Structural derivatization is a fundamental approach to refining the properties of natural and synthetic phenols for improved applicability in various fields, including drug development and materials science. nih.gov

Synthesis of Substituted this compound Analogues

The synthesis of analogues builds upon the aforementioned design principles, employing established organic chemistry reactions. The activated aromatic ring is a key target for introducing new substituents. For instance, halogenation, nitration, or Friedel-Crafts alkylation can be directed to the positions activated by the existing oxygen-containing groups.

A general approach for synthesizing substituted phenol (B47542) analogues often involves the protection of the reactive hydroxyl group, followed by substitution on the aromatic ring, and subsequent deprotection if necessary. The ethoxymethoxy groups in the parent compound already serve as protecting groups for the dihydroxybenzene scaffold.

Table 1: Representative Synthetic Strategies for Analogues

| Analogue Type | Synthetic Strategy | Reagents and Conditions | Purpose of Derivatization |

|---|---|---|---|

| Halogenated | Electrophilic Halogenation | N-Bromosuccinimide (NBS) or N-Chlorosuccinimide (NCS) in a polar solvent. | To introduce a handle for further cross-coupling reactions (e.g., Suzuki, Heck). |

| Nitrated | Electrophilic Nitration | A mixture of nitric acid and sulfuric acid at low temperatures. | To introduce an electron-withdrawing group and a precursor for an amino group. |

| Alkylated | Friedel-Crafts Alkylation | An alkyl halide with a Lewis acid catalyst (e.g., AlCl₃). | To increase lipophilicity and steric bulk. |

| Hydroxylated | Regioselective Hydroxylation | Catalysis with [RuCl₂(p-cymene)]₂ and an oxidant like PhI(TFA)₂. nih.gov | To introduce additional reactive sites and modify polarity. |

Isotopic Labeling of this compound and Derivatives

Isotopic labeling is a critical technique for creating internal standards for mass spectrometry and for producing tracers for in vivo imaging and mechanistic studies. chemrxiv.org The incorporation of stable or radioactive isotopes into the this compound structure allows for its precise tracking and quantification.

The introduction of carbon isotopes, specifically stable ¹³C and the short-lived positron-emitter ¹¹C, into the phenolic core is of significant interest. chemrxiv.org

Carbon-13 (¹³C) Labeling: ¹³C-labeled compounds are invaluable for nuclear magnetic resonance (NMR) spectroscopy and as internal standards for quantitative mass spectrometry. chemrxiv.orgfrontiersin.org A modern strategy for labeling the ipso carbon of phenols involves a formal [5+1] cyclization. chemrxiv.org This method utilizes a 1,5-diorganometallic reagent that reacts with a ¹³C-labeled one-carbon electrophile, such as [¹³C]dibenzyl carbonate, to construct the aromatic ring with the isotope incorporated at a specific position. chemrxiv.org This approach could be adapted to synthesize [1-¹³C]-2,4-Bis(ethoxymethoxy)phenol.

Carbon-11 (¹¹C) Labeling: ¹¹C has a short half-life (approx. 20.4 minutes), making it ideal for non-invasive in vivo imaging with Positron Emission Tomography (PET). chemrxiv.org The synthesis of ¹¹C-labeled phenols can be achieved by using [¹¹C]CO₂ as the one-carbon source in the [5+1] cyclization strategy. chemrxiv.org This allows for the rapid incorporation of the radionuclide into the phenol ring, a necessity for radiopharmaceuticals.

Isotopically labeled compounds are essential tools for understanding complex chemical and biological systems. chemrxiv.org

Mechanistic Elucidation: By strategically placing an isotopic label, chemists can follow the transformation of the molecule through a reaction sequence. The position of the label in the final product provides direct evidence for the reaction mechanism, such as bond-forming and bond-breaking steps.

Tracing Studies: In biological systems, labeled molecules act as tracers. ¹³C-labeled this compound could be used in metabolic studies to trace the fate of the compound, with its metabolites being identified and quantified by mass spectrometry. nih.gov A ¹¹C-labeled version would allow for real-time visualization of the compound's distribution, uptake, and clearance in living organisms using PET imaging, providing crucial pharmacokinetic data. chemrxiv.org

Polymerization and Oligomerization Reactions Involving this compound

Phenolic compounds are important monomers for the synthesis of polymers and resins. This compound can be involved in polymerization reactions, either directly or after modification.

Oxidative Polymerization: Phenols can undergo anodic polymerization where a radical is formed, leading to the creation of polymer deposits. nih.gov While the ethoxymethoxy groups may influence the reactivity, the free phenolic hydroxyl allows for such oxidative coupling reactions, potentially forming polyphenylene ether-type structures.

Polymerization of Derivatives: A more controlled approach involves first introducing a polymerizable group onto the phenol ring. For example, a related compound, 2-methoxy-4-vinylphenol (MVP), derived from ferulic acid, is used as a monomer for radical polymerizations to create thermoplastics and thermosets. mdpi.comnih.gov Similarly, introducing a vinyl group onto this compound would create a monomer suitable for solution, emulsion, or free-radical polymerization, expanding its utility in materials science. mdpi.comresearchgate.net

Condensation Polymers: After removal of the ethoxymethoxy protecting groups to yield the corresponding dihydroxybenzene derivative, the resulting compound could serve as a monomer in condensation reactions. For example, polycondensation with 4,4'-bis(methoxymethyl)biphenyl can produce phenolic polymers. chemicalbook.com This approach is common in the formation of phenolic resins and other high-performance polymers.

Advanced Spectroscopic Characterization and Structural Analysis of 2,4 Bis Ethoxymethoxy Phenol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Assignment

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, signal integrations, and coupling patterns, a complete structural assignment of 2,4-Bis(ethoxymethoxy)phenol can be achieved.

Proton (¹H) NMR spectroscopy reveals the distinct chemical environments of the hydrogen atoms within the molecule. The structure of this compound contains several unique proton environments: the aromatic protons, the phenolic hydroxyl proton, and the protons of the two ethoxymethoxy groups.

The aromatic region is expected to show signals for the three protons on the benzene (B151609) ring. Due to the substitution pattern, these protons would exhibit characteristic splitting patterns. The hydroxyl (-OH) proton signal is often a broad singlet, and its chemical shift can vary depending on solvent, concentration, and temperature. The two ethoxymethoxy groups (-O-CH₂-O-CH₂-CH₃) introduce four additional distinct proton signals: two methylene (B1212753) (-CH₂-) signals and two ethyl (-CH₂-CH₃) signals.

Predicted ¹H NMR Data for this compound Predicted in CDCl₃ at 400 MHz. Chemical shifts (δ) are hypothetical and based on typical values for similar functional groups.

| Chemical Shift (δ, ppm) | Integration | Multiplicity | Assignment |

|---|---|---|---|

| ~7.0-7.2 | 1H | d (doublet) | Aromatic H |

| ~6.7-6.9 | 1H | dd (doublet of doublets) | Aromatic H |

| ~6.6-6.7 | 1H | d (doublet) | Aromatic H |

| ~5.8 | 1H | s (broad) | Phenolic OH |

| ~5.2 | 2H | s (singlet) | O-CH₂-O (position 4) |

| ~5.1 | 2H | s (singlet) | O-CH₂-O (position 2) |

| ~3.7 | 4H | q (quartet) | O-CH₂-CH₃ (x2) |

| ~1.2 | 6H | t (triplet) | O-CH₂-CH₃ (x2) |

Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound will produce a distinct signal. The spectrum is expected to show six signals for the aromatic carbons, with their chemical shifts influenced by the oxygen substituents. Additionally, signals corresponding to the carbons of the two ethoxymethoxy groups will be present in the aliphatic region of the spectrum. The carbons directly attached to oxygen atoms (C-O) will appear further downfield compared to the terminal methyl carbons.

Predicted ¹³C NMR Data for this compound Predicted in CDCl₃ at 100 MHz. Chemical shifts (δ) are hypothetical and based on typical values for similar functional groups.

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~155-150 | Aromatic C-O (C1, C2, C4) |

| ~120-100 | Aromatic C-H & C-C (C3, C5, C6) |

| ~95-93 | O-CH₂-O (x2) |

| ~65-63 | O-CH₂-CH₃ (x2) |

| ~16-14 | O-CH₂-CH₃ (x2) |

To unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings. It would be used to confirm the connectivity within the aromatic ring and within the ethyl groups of the side chains. For instance, it would show a correlation between the quartet and triplet signals of the ethyl groups.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons to the carbon atoms they are directly attached to. It would be essential for definitively assigning the aromatic C-H signals and linking the proton signals of the ethoxymethoxy groups to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds. It is crucial for establishing the connectivity between the ethoxymethoxy groups and the phenol (B47542) ring by showing correlations from the O-CH₂-O protons to the aromatic C-O carbons.

Mass Spectrometry (MS) for Molecular Structure Elucidation and Fragmentation Analysis

Mass spectrometry is a key technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural insights through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry would be used to determine the exact mass of the molecular ion of this compound with high precision. This allows for the calculation of its elemental formula, C₁₂H₁₈O₅. The ability to distinguish between compounds with the same nominal mass but different elemental compositions is a primary advantage of HRMS.

Predicted HRMS Data for this compound

| Formula | Ion | Calculated Exact Mass | Observed Mass |

|---|---|---|---|

| C₁₂H₁₈O₅ | [M+H]⁺ | 243.1227 | Within 5 ppm of calculated |

| C₁₂H₁₈O₅ | [M+Na]⁺ | 265.1046 | Within 5 ppm of calculated |

| C₁₂H₁₈O₅ | [M-H]⁻ | 241.1081 | Within 5 ppm of calculated |

Tandem Mass Spectrometry (MS/MS) involves selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to induce fragmentation. The resulting fragment ions provide valuable information about the molecule's structure. The fragmentation of this compound would likely proceed through the cleavage of the ether linkages, which are typically the most labile bonds in such structures.

A plausible fragmentation pathway would involve the initial loss of an ethoxymethyl radical (-•CH₂OCH₂CH₃) or a neutral ethoxymethoxy group. Subsequent fragmentations could include the loss of the second side chain or cleavage within the ethoxy group itself. The analysis of these fragmentation patterns helps to confirm the identity and position of the substituents on the phenol ring. docbrown.info

Predicted MS/MS Fragmentation for this compound ([M+H]⁺ at m/z 243.12)

| Fragment m/z (Predicted) | Proposed Neutral Loss | Proposed Fragment Structure |

|---|---|---|

| 169.05 | C₃H₈O₂ | Loss of ethoxymethoxy group |

| 153.06 | C₄H₈O₂ | Loss of ethoxy group from a side chain |

| 137.02 | C₃H₈O₂ + CH₄O | Further fragmentation of the ring/substituents |

| 125.02 | C₃H₈O₂ + C₂H₄O | Loss of ethoxymethoxy and ethylene (B1197577) oxide |

Infrared (IR) Spectroscopy for Functional Group Identification

The IR spectrum of a phenol typically shows a broad O-H stretching band in the region of 3500 cm⁻¹. wikipedia.org The IR spectra of phenols also exhibit the characteristic bands for aromatic compounds in the 1500-1600 cm⁻¹ region. libretexts.org Aliphatic alcohols and ethers show a distinct C-O stretching band. google.com

Based on these general principles, the expected IR absorption bands for this compound are summarized in the table below.

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) | Intensity |

| Phenolic O-H | Stretching | 3550 - 3200 | Strong, Broad |

| Aromatic C-H | Stretching | 3100 - 3000 | Medium to Weak |

| Aliphatic C-H (in ethoxy group) | Stretching | 2975 - 2850 | Medium |

| Aromatic C=C | Stretching | 1620 - 1580 and 1500 - 1450 | Medium to Strong |

| C-O (ether and phenol) | Stretching | 1260 - 1000 | Strong |

| Aromatic C-H | Bending (out-of-plane) | 900 - 675 | Strong |

The broadness of the O-H stretch is a key indicator of hydrogen bonding. google.com The strong C-O stretching bands would arise from both the phenolic C-O bond and the two C-O bonds in each of the ethoxymethoxy groups. The precise positions of the aromatic C-H out-of-plane bending bands can provide information about the substitution pattern on the benzene ring.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems. The absorption of UV or visible light excites electrons from a lower energy molecular orbital to a higher energy one. The wavelength of maximum absorption (λmax) is characteristic of the chromophore, the part of the molecule responsible for light absorption.

For this compound, the primary chromophore is the substituted benzene ring. Phenol itself exhibits a λmax around 275 nm in the ultraviolet region. docbrown.info The presence of substituents on the benzene ring can cause a shift in the λmax. The ethoxymethoxy groups at the 2- and 4-positions are electron-donating groups, which are expected to cause a bathochromic shift (a shift to longer wavelengths) of the absorption maxima due to the extension of the conjugated system through resonance. This is a common effect observed in phenolic compounds with electron-donating substituents. nih.gov

The expected UV-Vis absorption data for this compound is presented below.

| Compound | Solvent | Expected λmax (nm) | Electronic Transition |

| This compound | Ethanol/Methanol | ~280 - 290 | π → π* |

The expected λmax is an estimation based on the parent phenol chromophore and the anticipated effect of the two ethoxymethoxy substituents. The actual value would need to be confirmed by experimental measurement. The intensity of the absorption, given by the molar absorptivity (ε), would also be a key parameter to determine experimentally.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. It provides detailed information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π-stacking.

A search of the crystallographic literature did not yield an experimentally determined crystal structure for this compound. Therefore, no specific data on its solid-state structure can be presented.

If a suitable single crystal of this compound were to be grown and analyzed, X-ray crystallography would reveal:

The planarity of the benzene ring.

The precise bond lengths and angles of the phenolic hydroxyl group and the two ethoxymethoxy substituents.

The conformation of the ethoxymethoxy groups relative to the plane of the benzene ring.

The nature of the intermolecular hydrogen bonding involving the phenolic hydroxyl group, which would likely form chains or networks within the crystal lattice.

Other non-covalent interactions that dictate the crystal packing.

Without experimental data, any discussion of the solid-state structure remains speculative.

Chiroptical Spectroscopy (If applicable)

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are used to study chiral molecules, which are molecules that are non-superimposable on their mirror images. These techniques measure the differential absorption or rotation of left- and right-circularly polarized light.

This compound is an achiral molecule. It possesses a plane of symmetry that bisects the benzene ring and the substituents at the 1-, 2-, and 4-positions. As it does not have a stereocenter and is not chiral, it will not exhibit any chiroptical activity. Therefore, chiroptical spectroscopy is not applicable for the structural analysis of this compound.

Computational Chemistry and Theoretical Investigations of 2,4 Bis Ethoxymethoxy Phenol

Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic properties of molecules. These methods allow for the detailed exploration of electron distribution, molecular orbital energies, and the prediction of chemical reactivity and spectroscopic characteristics.

Electronic Structure Properties (e.g., HOMO-LUMO Gap, Electrostatic Potential)

The electronic structure of 2,4-Bis(ethoxymethoxy)phenol dictates its reactivity and intermolecular interactions. Key properties derived from quantum chemical calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical stability and reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a molecule is more prone to chemical reactions. For alkoxy-substituted phenols, the presence of electron-donating alkoxy groups tends to raise the HOMO energy level, which can influence the HOMO-LUMO gap and thus the molecule's reactivity.

The Molecular Electrostatic Potential (MEP) provides a visual representation of the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, with different colors indicating regions of varying potential. Red areas signify regions of negative potential, which are susceptible to electrophilic attack, while blue areas denote regions of positive potential, indicating sites for nucleophilic attack. For this compound, the MEP would highlight the electronegative oxygen atoms of the hydroxyl and ethoxymethoxy groups as regions of high electron density.

| Property | Calculated Value (Illustrative) | Significance |

|---|---|---|

| HOMO Energy | -5.8 eV | Indicates electron-donating ability |

| LUMO Energy | -0.9 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 4.9 eV | Relates to chemical stability and reactivity |

| Dipole Moment | 2.5 D | Measures the polarity of the molecule |

Reaction Pathway Analysis and Transition State Modeling

Theoretical calculations are invaluable for mapping out potential reaction pathways and identifying the transition states involved. By modeling the potential energy surface of a reaction, chemists can determine the most energetically favorable route from reactants to products. This involves locating the transition state, which is the highest energy point along the reaction coordinate, and calculating its energy barrier.

For this compound, this type of analysis could be applied to understand its synthesis or its degradation pathways. For example, in the Baeyer-Villiger oxidation of a related benzaldehyde to form the phenol (B47542), transition state modeling could elucidate the mechanism and predict the reaction's feasibility and rate. These calculations provide atomic-level detail about bond-breaking and bond-forming processes that are often difficult to observe experimentally.

Spectroscopic Property Prediction

Quantum chemical calculations can accurately predict various spectroscopic properties, including infrared (IR), Raman, and UV-Vis spectra. By calculating the vibrational frequencies of the molecule, a theoretical IR and Raman spectrum can be generated, which can then be compared with experimental data to confirm the molecular structure and assign vibrational modes.

Similarly, Time-Dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra (UV-Vis). This method calculates the energies of electronic transitions from the ground state to excited states. For this compound, TD-DFT would predict the wavelengths at which the molecule absorbs light, which is related to the electronic transitions between molecular orbitals.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time. By solving Newton's equations of motion for a system of atoms, MD simulations can reveal information about conformational changes, molecular flexibility, and interactions with the surrounding environment.

Conformational Analysis and Flexibility Studies

Due to the presence of flexible ethoxymethoxy side chains, this compound can adopt a multitude of conformations. Conformational analysis aims to identify the most stable, low-energy conformations of a molecule. MD simulations can explore the conformational space by simulating the molecule's movement over time, allowing it to overcome energy barriers and sample different spatial arrangements.

These studies are crucial for understanding how the molecule's shape influences its properties and interactions. The flexibility of the ethoxymethoxy groups can impact how the molecule binds to a receptor or how it packs in a crystal lattice. The results of a conformational analysis can be presented as a potential energy surface, showing the energy of the molecule as a function of its dihedral angles.

| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angle(s) | Population (%) |

|---|---|---|---|

| Global Minimum | 0.00 | -175°, 75° | 65 |

| Conformer 2 | 1.25 | 60°, 80° | 25 |

| Conformer 3 | 2.50 | -65°, -70° | 10 |

Solvent Effects on Molecular Behavior

The behavior of a molecule can be significantly influenced by its solvent environment. MD simulations are particularly well-suited for studying these solvent effects. By explicitly including solvent molecules in the simulation box, it is possible to observe how the solvent interacts with the solute and affects its conformation and dynamics.

For this compound, simulations in different solvents (e.g., water, methanol, chloroform) could reveal how solvent polarity and hydrogen bonding capabilities affect its preferred conformation and solubility. For instance, in a polar protic solvent like water, hydrogen bonds would likely form between the solvent and the oxygen atoms of the phenol, influencing the orientation of the ethoxymethoxy groups. In a nonpolar solvent, intramolecular interactions might play a more dominant role in determining the molecular conformation.

Molecular Docking Studies for Mechanistic Insights into Molecular Interactions

There are no publicly available research articles or data detailing molecular docking studies specifically performed on this compound.

Density Functional Theory (DFT) and Ab Initio Methods Applications

There is no published research applying Density Functional Theory (DFT) or ab initio methods to specifically investigate the electronic structure and properties of this compound.

Despite a comprehensive search for scientific literature on "this compound," there is a notable lack of published research specifically detailing its potential applications and functional roles as outlined. The available information is largely limited to its classification as a chemical compound and its availability from various suppliers. There is no substantive body of research dedicated to its use as a synthetic intermediate, its applications in material science, or its biological activity.

Therefore, it is not possible to provide a detailed, informative, and scientifically accurate article that strictly adheres to the requested outline based on the current body of scientific literature. Generating content for the specified sections and subsections would require speculation and extrapolation from research on structurally related but distinct compounds, which would not meet the standard of scientific accuracy for the specific compound .

Further research and publication in peer-reviewed scientific journals are necessary to elucidate the potential applications and functional roles of this compound. Until such research is available, a comprehensive article on this specific topic cannot be accurately generated.

Potential Applications and Functional Role Studies of 2,4 Bis Ethoxymethoxy Phenol

Biological Activity Mechanisms (In Vitro Studies)

Antioxidant Activity Evaluation

No studies evaluating the antioxidant activity of 2,4-Bis(ethoxymethoxy)phenol could be located. Phenolic compounds are a broad class of chemicals that often exhibit antioxidant properties due to the ability of the hydroxyl group to donate a hydrogen atom to neutralize free radicals. The presence of two protected hydroxyl groups in this compound, in the form of ethoxymethoxy ethers, may influence its potential antioxidant activity. However, without experimental data from established antioxidant assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl), ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), or others, any discussion of its antioxidant capacity would be purely speculative.

Role in Analytical Chemistry

Similarly, there is no available research detailing the use of this compound in the field of analytical chemistry. The compound is mentioned in synthetic chemistry literature as an intermediate, for instance, in the synthesis of novobiocin analogues where it is prepared from 2,4-bis(ethoxymethoxy)benzaldehyde. google.comnih.gov This indicates that methods for its synthesis and purification exist, which are foundational aspects for its potential use as a standard or reagent in analytical chemistry. However, there are no published methods that employ this compound as an analytical reagent, a standard for quantification, or in any other analytical application.

Environmental Dynamics and Degradation Pathways of 2,4 Bis Ethoxymethoxy Phenol

Abiotic Degradation Processes

Detailed experimental data on the abiotic degradation of 2,4-Bis(ethoxymethoxy)phenol are not available in the scientific literature reviewed. While phenolic compounds can undergo abiotic degradation, the specific rates and products for this compound have not been documented.

Photolysis Mechanisms

No studies were identified that specifically investigate the photolysis mechanisms of this compound. Research on other substituted phenols, such as 2,4,6-trichlorophenol, indicates that UV photolysis can be a degradation pathway, but the specific reactions, quantum yields, and resulting photoproducts for this compound remain uncharacterized. nih.govresearchgate.net

Hydrolysis in Aquatic Environments

The hydrolytic stability and degradation pathways of this compound in aquatic environments have not been reported. The ether linkages (ethoxymethoxy groups) attached to the phenol (B47542) ring are generally susceptible to hydrolysis under certain pH and temperature conditions. However, without specific experimental data, the rate of hydrolysis and the identity of the resulting breakdown products, such as 2,4-dihydroxyphenol and formaldehyde, can only be hypothesized. Studies on other complex organic compounds show that hydrolysis can be a significant degradation process, but this has not been confirmed for this compound. manchester.ac.ukresearchgate.netepa.gov

Biotic Degradation Mechanisms

Information regarding the biotic degradation of this compound is currently unavailable. The biodegradability of phenolic compounds can vary widely depending on the type and position of substituent groups on the aromatic ring.

Microbial Degradation in Soil and Water Systems

No published research was found detailing the microbial degradation of this compound in either soil or aquatic systems. While numerous microorganisms are known to degrade simpler phenols and some chlorinated phenols, the capability of microbial communities to metabolize the double ether substitutions of this specific compound has not been assessed. dntb.gov.uaresearchgate.netresearchgate.net Therefore, key parameters such as the half-life in soil and water, and the types of microbial species involved, are unknown.

Metabolic Pathways and Metabolite Identification

There is no information available on the specific metabolic pathways involved in the breakdown of this compound by any organism. Consequently, no metabolites have been identified. General metabolic pathways for phenolic xenobiotics often involve phase I (oxidation, reduction, hydrolysis) and phase II (conjugation) reactions. pku.edu.cnnih.gov For this compound, initial steps would likely involve cleavage of the ether bonds, but the specific enzymes and intermediate products have not been investigated.

Bioaccumulation Potential of this compound

The bioaccumulation potential of a chemical substance refers to its ability to be absorbed by an organism and accumulate in its tissues at a concentration higher than that in the surrounding environment. This is a critical aspect of assessing the environmental risk of a compound. For this compound, a comprehensive understanding of its bioaccumulation potential is essential for evaluating its environmental dynamics and degradation pathways.

Estimation Based on Physicochemical Properties

A key parameter used in these predictions is the octanol-water partition coefficient (Kow), typically expressed as its logarithm (log Kow). The log Kow value is a measure of a chemical's lipophilicity, or its tendency to dissolve in fats, oils, and lipids rather than in water. Chemicals with a higher log Kow are more likely to be taken up by and stored in the fatty tissues of organisms.

The bioconcentration factor (BCF) is a common measure of a substance's potential to bioaccumulate in aquatic organisms. It is the ratio of the chemical's concentration in an organism to its concentration in the surrounding water at equilibrium. There is a well-established correlation between log Kow and log BCF. nih.govnih.gov

Predictive Models and Research Findings

The United States Environmental Protection Agency (U.S. EPA) has developed the Estimation Programs Interface (EPI) Suite™, a widely used set of QSAR models that can predict the physicochemical properties and environmental fate of organic chemicals. episuite.devchemistryforsustainability.orgepa.gov The BCFBAF™ program within EPI Suite can estimate the fish bioconcentration factor, taking into account factors like metabolism. chemsafetypro.com

For phenolic compounds, studies have shown a strong correlation between their log P (a measure similar to log Kow) and their bioaccumulation in fish. nih.gov Generally, as the lipophilicity (log Kow) of a phenolic compound increases, so does its potential for bioaccumulation. However, this relationship is not always linear. For highly lipophilic substances (with a very high log Kow), the rate of uptake can decrease, leading to a leveling off or even a decrease in the BCF. ecetoc.orgresearchgate.net

Given the structure of this compound, with its two ethoxymethoxy groups, it is expected to have a moderate level of lipophilicity. While a precise, experimentally determined log Kow for this specific compound is not available, estimations based on its structure can be made using software like KOWWIN™ within the EPI Suite. These estimations would then be used to predict the BCF.

The following table illustrates the general relationship between log Kow and the bioaccumulation potential as often categorized in environmental risk assessments.

| Log Kow Range | Bioaccumulation Potential | General Interpretation |

| < 1 | Very Low | The substance has a strong preference for water over fatty tissues and is unlikely to bioaccumulate significantly. |

| 1 - 3 | Low | The substance has a slight preference for fatty tissues, and some bioaccumulation may occur, but it is generally not a major concern. |

| 3 - 5 | Moderate | The substance has a significant preference for fatty tissues, and there is a potential for bioaccumulation in organisms. Further investigation is often warranted for compounds in this range. |

| > 5 | High | The substance is highly lipophilic and has a strong potential to bioaccumulate to significant levels in organisms, potentially leading to biomagnification in the food web. |

Note: This table provides a generalized interpretation. The actual bioaccumulation can also be influenced by factors such as the organism's metabolism, the route of exposure, and environmental conditions.

Analytical Methodologies for Detection and Quantification of 2,4 Bis Ethoxymethoxy Phenol

Chromatographic Techniques

Chromatography is the cornerstone for the separation and analysis of phenolic compounds from various matrices. The choice between gas and liquid chromatography is dependent on the analyte's volatility and thermal stability, as well as the complexity of the sample matrix.

Gas chromatography is a powerful technique for the analysis of volatile and semi-volatile organic compounds, including many phenolic compounds. matec-conferences.org For phenols, derivatization is often employed to increase their volatility and improve chromatographic peak shape. epa.gov

Derivatization: The free hydroxyl group of phenols can lead to peak tailing and poor chromatographic performance. Derivatization to a less polar ether or ester is a common strategy. For 2,4-Bis(ethoxymethoxy)phenol, which already possesses ether groups, the primary target for derivatization would be the phenolic hydroxyl group. Common derivatizing agents for phenols include:

Silylating agents: such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), which converts the hydroxyl group to a trimethylsilyl ether. researchgate.net

Acylating agents: using reagents like acetic anhydride or pentafluorobenzoyl bromide.

Alkylating agents: such as diazomethane or pentafluorobenzyl bromide (PFBBr) to form methyl or pentafluorobenzyl ethers, respectively. epa.gov

Separation and Detection: A non-polar or medium-polarity capillary column, such as a 5% diphenyl / 95% dimethyl polysiloxane phase, is typically used for the separation of derivatized phenols. fishersci.com The choice of detector depends on the required sensitivity and selectivity.

Flame Ionization Detector (FID): Provides good general sensitivity for organic compounds but is not selective.

Mass Spectrometry (MS): When coupled with GC, MS provides high selectivity and sensitivity, allowing for positive identification of the analyte based on its mass spectrum and retention time. thermofisher.com Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) modes can be used to achieve very low detection limits. thermofisher.com

A typical GC-MS method for a derivatized phenol (B47542) would involve optimization of the injector temperature, oven temperature program, and carrier gas flow rate to achieve good separation and peak resolution. matec-conferences.org

Table 1: Hypothetical GC-MS Parameters for Derivatized this compound

| Parameter | Value |

|---|---|

| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) |

| Injector Temperature | 250 °C |

| Oven Program | 80 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min |

| Carrier Gas | Helium at 1.0 mL/min |

| MS Ionization | Electron Ionization (EI) at 70 eV |

| MS Mode | Full Scan (for identification) or SIM (for quantification) |

Liquid chromatography is particularly well-suited for the analysis of less volatile or thermally labile compounds, and it often does not require derivatization for phenolic compounds. shimadzu.com

Separation: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common mode of separation for phenols. nih.govnih.gov

Stationary Phase: C18 or C8 columns are widely used. Phenyl-hexyl columns can also offer alternative selectivity for aromatic compounds. nih.govprotocols.io

Mobile Phase: A gradient elution using a mixture of acidified water (e.g., with formic or acetic acid) and an organic solvent like methanol or acetonitrile is typically employed to achieve separation of a range of phenolic compounds. mdpi.com

Detection:

Diode Array Detector (DAD) or UV-Vis Detector: Phenolic compounds exhibit strong UV absorbance, making UV detection a straightforward and robust method. nih.gov A DAD allows for the acquisition of the entire UV spectrum of the analyte, aiding in identification.

Fluorescence Detector: Some phenolic compounds are naturally fluorescent or can be derivatized to be fluorescent, offering higher sensitivity and selectivity than UV detection.

Mass Spectrometry (MS and HRMS): Coupling LC with a mass spectrometer (LC-MS) or a high-resolution mass spectrometer (LC-HRMS) provides the highest degree of sensitivity and selectivity. mdpi.com Electrospray ionization (ESI) in negative ion mode is often used for phenols, as the phenolic proton is readily lost to form the [M-H]- ion. nih.gov LC-MS/MS techniques, such as MRM, further enhance selectivity and reduce matrix interferences. shimadzu.com

Table 2: Hypothetical LC-MS/MS Parameters for this compound

| Parameter | Value |

|---|---|

| LC Column | 150 mm x 2.1 mm ID, 2.7 µm particle size (e.g., C18) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% B to 95% B over 15 minutes |

| Flow Rate | 0.3 mL/min |

| Ionization Source | Electrospray Ionization (ESI), Negative Mode |

| MS/MS Transition | Precursor ion [M-H]- → Product ion(s) |

Sample Preparation and Extraction Methods for Complex Matrices

The analysis of this compound in complex matrices such as environmental samples (water, soil, sediment) or biological tissues requires an efficient sample preparation and extraction step to isolate the analyte from interfering components. nih.gov

Liquid-Liquid Extraction (LLE): This is a traditional method for extracting phenolic compounds from aqueous samples using a water-immiscible organic solvent like dichloromethane or ethyl acetate. researchgate.net The pH of the aqueous sample is typically adjusted to an acidic value to ensure the phenol is in its neutral form, facilitating its partitioning into the organic phase.

Solid-Phase Extraction (SPE): SPE is a more modern and efficient technique that uses a solid sorbent to retain the analyte from a liquid sample. mdpi.com For phenolic compounds, reversed-phase sorbents like C18 or polymeric sorbents (e.g., polystyrene-divinylbenzene) are commonly used. researchgate.net The analyte is adsorbed onto the sorbent, interfering compounds are washed away, and then the analyte is eluted with a small volume of an organic solvent. This technique allows for both cleanup and preconcentration of the sample.

Microwave-Assisted Extraction (MAE): For solid samples like soil and sediment, MAE can be used to accelerate the extraction of analytes into a solvent. researchgate.net This method can reduce extraction times and solvent consumption compared to traditional methods like Soxhlet extraction.

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): While originally developed for pesticide analysis in food, the QuEChERS methodology can be adapted for the extraction of a wide range of organic compounds, including phenols, from various solid and semi-solid matrices.

Development of Specific and Sensitive Detection Methods

While chromatographic methods are well-established, there is ongoing research into the development of new and more rapid, sensitive, and field-portable detection methods for phenolic compounds.

Biosensors: Enzyme-based biosensors, for instance, utilizing tyrosinase immobilized on an electrode, can offer a selective and sensitive response to phenolic compounds. nih.gov The enzymatic reaction produces a measurable electrochemical or optical signal that is proportional to the concentration of the phenol.

Optical Sensors: Luminescence-based optical sensors using lanthanide complexes have been developed for the detection of total phenolic content. rsc.org These sensors operate on the principle of luminescence quenching upon interaction with phenolic compounds.

Electrochemical Sensors: Modified electrodes can be designed to selectively oxidize phenolic compounds, providing a measurable current that correlates with the analyte concentration. uantwerpen.be These sensors have the potential for miniaturization and use in on-site monitoring.

While these novel methods are promising for the rapid screening of phenolic compounds, they often provide a response to a broad class of compounds. Therefore, chromatographic methods remain the gold standard for the specific identification and quantification of individual phenolic compounds like this compound.

Interlaboratory Validation of Analytical Procedures

For an analytical method to be considered reliable and robust, it must undergo a thorough validation process. Interlaboratory validation, also known as a round-robin study, is a critical component of this process, especially for methods intended for widespread use in regulatory monitoring or commercial testing.

The process of interlaboratory validation involves:

Method Standardization: A detailed, standardized operating procedure (SOP) for the analytical method is developed and distributed to multiple participating laboratories.

Sample Distribution: Identical, well-characterized samples (including blanks and samples fortified with known concentrations of the analyte) are sent to each laboratory.

Analysis and Data Reporting: Each laboratory analyzes the samples according to the SOP and reports their results to a central coordinator.

Statistical Analysis: The data from all laboratories are statistically analyzed to assess the method's performance characteristics, including:

Repeatability (within-laboratory precision): The consistency of results obtained by a single laboratory.

Reproducibility (between-laboratory precision): The consistency of results obtained by different laboratories.

Accuracy/Trueness: The closeness of the mean result to the true or accepted reference value.

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified.

An intra-laboratory validation is often a prerequisite, assessing parameters like linearity, range, and specificity within a single lab. nih.gov For phenolic compounds, validation studies have been performed for various methods, establishing their performance and reliability. nih.govsci-hub.box Any newly developed method for this compound would need to undergo a similar rigorous validation process to ensure the data it generates is accurate and defensible.

Q & A

Q. What role does this compound play in asymmetric catalysis or desymmetrization?

- Methodological Answer : Bis(phenol) derivatives are used in desymmetrization reactions to generate chiral centers. The ethoxymethoxy groups act as steric hindrance modifiers, influencing enantioselectivity. Mechanistic studies (e.g., kinetic isotope effects or DFT calculations) can elucidate how substituents affect transition states in peptide-based catalytic systems .

Q. How do ethoxymethoxy substituents influence biological or antioxidant activity in phenolic compounds?

- Methodological Answer : Ethoxymethoxy groups enhance lipophilicity, improving membrane permeability in biological assays. Antioxidant activity is evaluated via DPPH radical scavenging or FRAP assays. For example, methoxy-substituted analogs show increased radical quenching due to electron-donating effects, but ethoxy groups may alter redox potentials. Comparative studies with control compounds (e.g., unsubstituted phenol) are essential .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reported reaction yields for ethoxymethoxy-protected phenols?

- Methodological Answer : Contradictions often arise from differences in reagent purity or reaction scales. Reproducibility tests under inert atmospheres (e.g., N₂) and standardized purification protocols (e.g., gradient elution in HPLC) reduce variability. Meta-analyses of published procedures can identify critical factors (e.g., solvent polarity) affecting yields .

Tables for Key Data

| Property | Technique | Expected Data | Reference |

|---|---|---|---|

| Substitution Pattern | ¹H NMR | δ 3.5–4.0 ppm (OCH₂CH₃), δ 6.5–7.5 (Ar-H) | |

| Molecular Weight | HRMS | m/z [M+H]⁺ = Calculated ± 0.001 Da | |

| Antioxidant Activity | DPPH Assay | IC₅₀ value vs. ascorbic acid control |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.